![molecular formula C14H13N3O3S2 B11781802 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is a compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxyaniline in the presence of sulfonating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine . The process can be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as one-pot synthesis and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Antitumor Activity
The benzothiazole core, which includes the structure of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide, has been extensively studied for its antitumor properties. Research indicates that derivatives of benzothiazoles exhibit potent inhibitory activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. For example, 2-(4-aminophenyl)benzothiazoles have shown nanomolar inhibitory effects against these cell lines .
Case Study: Structure-Activity Relationship
A study focusing on the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications at specific positions significantly enhance their cytotoxicity against cancer cells. The most potent compounds were identified through in vitro assays that measured cell viability and proliferation rates .
Enzyme Inhibition
The compound demonstrates promising enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds containing the benzothiazole moiety have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's patients .
Table: Enzyme Inhibition Potency
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
2-Amino-N-(4-methoxyphenyl)... | 2.7 | Acetylcholinesterase |
Other Benzothiazole Derivatives | Varies | AChE/BChE |
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Neuroprotective Effects
In addition to its role as an AChE inhibitor, benzothiazole derivatives like this compound have been investigated for their neuroprotective effects. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, contributing to their therapeutic potential in neurodegenerative diseases .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. The use of microwave irradiation has been noted to improve yields and reduce reaction times during synthesis .
Synthesis Overview
- Start with o-aminothiophenol.
- React with substituted benzoic acid derivatives.
- Employ microwave conditions for optimal yield.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
Uniqueness
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is unique due to its specific structural features and the combination of functional groups that confer its distinct biological activities.
Biological Activity
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its bioactive properties. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonamide moiety contributes to its solubility and ability to form hydrogen bonds with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : This compound acts as an enzyme inhibitor, modulating the activity of specific enzymes through interactions with their active sites. The amino and sulfonamide groups facilitate hydrogen bonding, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues in enzymes .
- Anticancer Activity : Research indicates that derivatives of benzothiazoles exhibit potent antitumor effects against various cancer cell lines, including breast, ovarian, and colon cancers. For instance, compounds structurally similar to this compound have shown nanomolar inhibitory activity in vitro against multiple human cancer cell lines .
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that compounds with a benzothiazole scaffold displayed significant cytotoxicity against human cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications at the para position of the phenyl ring enhance activity .
- Antimicrobial Efficacy : In vitro assays revealed that derivatives of this compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Antiviral Potential : Recent research highlighted the antiviral properties of related compounds against herpes simplex virus (HSV-1) and coxsackievirus B4, showing promising viral reduction percentages when compared to acyclovir, a standard antiviral drug .
Properties
Molecular Formula |
C14H13N3O3S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S2/c1-20-10-4-2-9(3-5-10)17-22(18,19)11-6-7-12-13(8-11)21-14(15)16-12/h2-8,17H,1H3,(H2,15,16) |
InChI Key |
KTRVFGCGFMLZCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.